

spectral data of ethyl maleate (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl maleate

Cat. No.: B11935775

[Get Quote](#)

Spectroscopic Profile of Diethyl Maleate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for **diethyl maleate** (CAS No. 141-05-9), an unsaturated ester pivotal in various chemical syntheses.[1] It is important to distinguish **diethyl maleate**, the diester of maleic acid, from its monoester counterpart, mono**ethyl maleate**. This document focuses exclusively on the former, presenting its characteristic spectroscopic signatures as determined by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to serve as a crucial resource for researchers, scientists, and professionals in drug development for the unequivocal identification and quality assessment of this compound. **Diethyl maleate**'s chemical formula is C₈H₁₂O₄ and it has a molecular weight of 172.18 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For **diethyl maleate**, both ¹H and ¹³C NMR provide distinct signals that confirm its cis-isomeric configuration.

¹H NMR Spectral Data

The ^1H NMR spectrum of **diethyl maleate** is characterized by three distinct signals corresponding to the vinylic, methylene, and methyl protons. The chemical shifts are typically recorded in deuterated chloroform (CDCl_3).

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
=CH	6.28	Singlet (s)	-
-O-CH ₂ -	4.25	Quartet (q)	7.1
-CH ₃	1.32	Triplet (t)	7.1

Table 1: ^1H NMR Spectral Data for **Diethyl Maleate** in CDCl_3 .^[3]

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides further confirmation of the molecular structure, with the chemical shift of the vinylic carbons being a key identifier.

Assignment	Chemical Shift (δ) ppm
C=O (Ester Carbonyl)	165.5
=CH (Vinylic Carbon)	129.8
-O-CH ₂ - (Methylene Carbon)	61.2
-CH ₃ (Methyl Carbon)	14.1

Table 2: ^{13}C NMR Spectral Data for **Diethyl Maleate** in CDCl_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **diethyl maleate** shows characteristic absorption bands for the ester functional group and the carbon-carbon double bond.

Vibrational Mode	**Wavenumber (cm ⁻¹) **
C=O Stretch (Ester)	~1720
C=C Stretch	~1645
C-O Stretch	~1280-1030
=C-H Bend (out-of-plane)	~700

Table 3: Key IR Absorption Bands for Diethyl Maleate.[3]

The out-of-plane =C-H bending vibration around 700 cm⁻¹ is particularly diagnostic for the cis configuration of the double bond in diethyl maleate.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For diethyl maleate, electron ionization (EI) is a common method.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
172	~5	[M] ⁺ (Molecular Ion)
127	~30	[M - OCH ₂ CH ₃] ⁺
99	100	[M - COOCH ₂ CH ₃] ⁺
29	~20	[CH ₂ CH ₃] ⁺

Table 4: Major Fragments in the Mass Spectrum of Diethyl Maleate.[4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **diethyl maleate** in about 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: Room temperature.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.
- Referencing: The residual solvent peak of CDCl_3 is used as an internal reference ($\delta = 7.26$ ppm).

^{13}C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 .
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak of CDCl_3 is used as an internal reference ($\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat **diethyl maleate** between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Place the assembled salt plates into the sample holder of an FT-IR spectrometer.
- Acquire a background spectrum of the empty beam path to subtract atmospheric interferences.
- Acquire the sample spectrum over a range of 4000-600 cm^{-1} .
- Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction:

- Method: Gas Chromatography-Mass Spectrometry (GC-MS).
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Injection: Inject a dilute solution of **diethyl maleate** in a volatile solvent (e.g., dichloromethane or ethyl acetate).

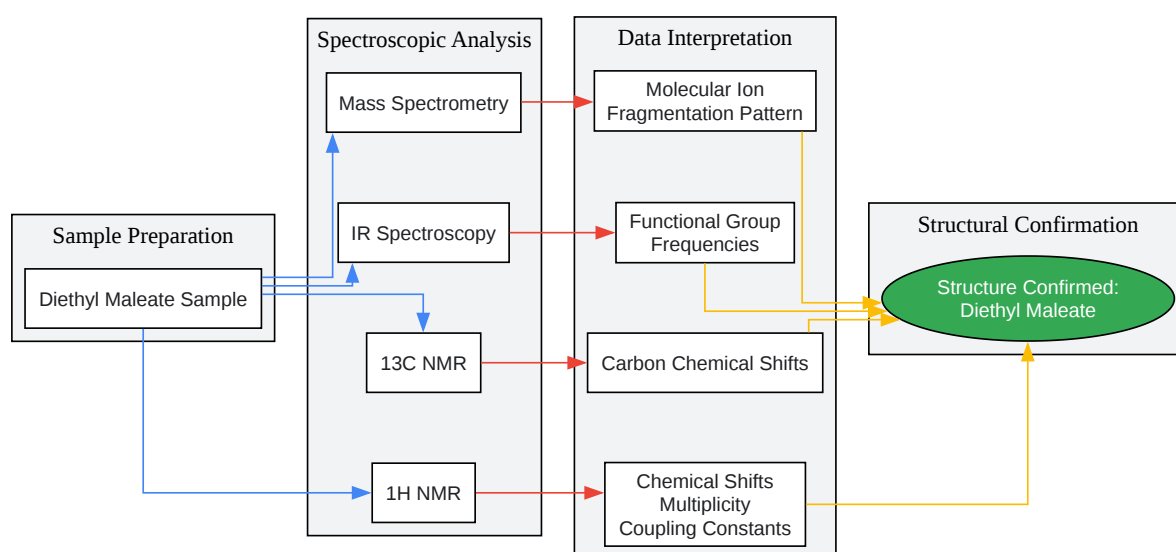
MS Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 20-200.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **diethyl maleate** using the spectroscopic methods described.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic confirmation of **diethyl maleate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 2. Buy Ethyl maleate | 1520-50-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl Maleate | C₈H₁₂O₄ | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectral data of ethyl maleate (1H NMR, 13C NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935775#spectral-data-of-ethyl-maleate-1h-nmr-13c-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com